1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester
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Overview
Description
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester is a complex organic compound with the molecular formula C11H17NO6. This compound is characterized by its pyrrolidine ring structure, which is substituted with three carboxylic acid groups and esterified with 1,1-dimethylethyl and 3,3-dimethyl groups. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester typically involves the esterification of 1,3,3-Pyrrolidinetricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring structure allows for binding to various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,4-diethyl ester
- 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester
Uniqueness
1,3,3-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-dimethyl ester is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of three carboxylic acid groups and the esterification with 1,1-dimethylethyl and 3,3-dimethyl groups confer distinct chemical properties, making it a valuable compound in various research applications. Its structural uniqueness allows for specific interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H21NO6 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O,3-O'-dimethyl pyrrolidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(8-14,9(15)18-4)10(16)19-5/h6-8H2,1-5H3 |
InChI Key |
BPBGHKFQNNKNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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